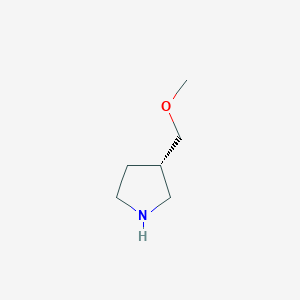
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate
Übersicht
Beschreibung
“4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate” is a chemical compound with the molecular weight of 364.53 . The IUPAC name for this compound is 4-propylphenyl 4-(4-propylcyclohexyl)benzoate .
Molecular Structure Analysis
The InChI code for “4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate” is1S/C25H32O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,13-19,21H,3-8,11-12H2,1-2H3/t19-,21- . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
Research into 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate and its derivatives has primarily focused on their properties as liquid crystals, which are substances that exhibit a phase of matter between conventional liquids and solid crystals. Studies have explored the polymorphism (the ability of a substance to adopt multiple crystal structures), mesomorphic (liquid crystal) phase behaviors, and thermal transitions of these compounds. These properties are critical for applications in display technologies, such as LCD screens, and other devices requiring controlled optical properties.
Polymorphism and Mesophase Stability : Investigations into the polymorphism of compounds similar to 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate have revealed multiple crystal modifications and enantiotropic behaviors (where two phases are reversible based on temperature changes). Such studies are vital for understanding how structural changes affect the physical properties and stability of liquid crystalline phases, which are essential for optimizing materials for specific applications (Kuhnert-Brandstätter & Unterkircher, 1985).
Phase Transitions and Thermal Analysis : Thermoanalytical research has been conducted to examine the phase transitions and thermal behaviors of these compounds, including their melting points, clearing points (transition from liquid crystal phase to fully liquid), and the stability of their mesophases. Such data are crucial for developing liquid crystal displays (LCDs) and other devices that rely on precise thermal responses to function correctly (Kuhnert-Brandstätter & Unterkircher, 1985).
Physical Properties and Applications : The physical properties, such as birefringence (a measure of the optical anisotropy, which affects how light is refracted through a material) and viscosity, of these liquid crystal compounds have been closely studied. High birefringence and low viscosity are desirable traits for materials used in optical applications, as they influence the quality and efficiency of the light modulation that liquid crystal devices can achieve. Such properties are vital for the development of advanced liquid crystal displays and other optical devices requiring high-resolution and efficient light manipulation (Takatsu et al., 1986).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-propylphenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h9-10,13-19,21H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAPGSSMRUFIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40888208 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate | |
CAS RN |
72928-02-0 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-propylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40888208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)







